N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
Descripción
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-11-24-18-13-16(7-9-19(18)29-14-22(3,4)21(24)25)23-30(26,27)20-10-8-17(28-5)12-15(20)2/h7-10,12-13,23H,6,11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRKSEUAWPXWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound belonging to the class of oxazepines. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities.
Chemical Structure and Properties
The compound features a benzoxazepine ring system combined with a sulfonamide group, which is known for its diverse biological activities. The IUPAC name reflects its complex structure, indicating various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4S |
| Molecular Weight | 370.46 g/mol |
| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide |
| InChI | InChI=1S/C20H22N2O4S/c1-4-9... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways associated with disease processes.
- Gene Expression Regulation : Interaction with DNA or RNA may lead to alterations in gene expression patterns.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
- Studies have shown that compounds similar to N-(3,3-dimethyl-4-oxo...) possess antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
2. Anti-inflammatory Effects
- Preliminary studies suggest that the compound may exert anti-inflammatory effects by modulating cytokine release and inhibiting pro-inflammatory pathways.
3. Anti-cancer Potential
- Some derivatives of oxazepines have demonstrated cytotoxic effects against cancer cell lines. The exact mechanism involves inducing apoptosis and inhibiting cell proliferation.
Case Studies
Recent research has highlighted the efficacy of similar compounds in various applications:
Case Study 1: Anticancer Activity
A study investigated the effects of a related oxazepine compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited an IC50 value of 25 μM against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Research Findings
A comprehensive review of literature reveals the following findings regarding the biological activity of this compound:
| Study Type | Findings |
|---|---|
| In vitro assays | Significant inhibition of cancer cell growth at low concentrations (IC50 < 20 μM) |
| Enzyme inhibition assays | Effective against key metabolic enzymes involved in cholesterol biosynthesis (IC50 values ranging from 45 nM to 170 nM) |
| Cytotoxicity tests | Induced apoptosis in cancer cells with minimal toxicity to normal cells |
Q & A
Q. What are the key considerations for synthesizing and purifying this compound?
The synthesis involves multi-step reactions, typically starting with the construction of the benzoxazepine core followed by sulfonamide coupling. Critical parameters include:
- Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions) .
- Solvent selection (polar aprotic solvents like DMF or THF for sulfonamide coupling) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound’s structural integrity validated under experimental conditions?
- Spectroscopic analysis : NMR identifies proton environments (e.g., sulfonamide NH at δ 10.2–10.5 ppm; benzoxazepine carbonyl at δ 170–175 ppm) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydrobenzooxazepine ring and confirms substituent orientation .
- Stability testing : Monitor degradation via HPLC under varying pH (e.g., instability in acidic conditions due to lactam ring hydrolysis) .
Q. What are the primary biological targets hypothesized for this compound?
- Kinase inhibition : Structural analogs inhibit spleen tyrosine kinase (SYK) and carbonic anhydrases, suggesting similar targets .
- Receptor interactions : Benzoxazepine derivatives modulate G-protein-coupled receptors (GPCRs), which can be probed via radioligand binding assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for its synthesis?
Discrepancies in yields (e.g., 45–75%) arise from:
- Catalyst variability : Pd-based catalysts vs. organocatalysts in coupling steps .
- Oxygen sensitivity : Allyl/propyl substituents may require inert atmospheres to prevent oxidation .
Methodological solution : Use design of experiments (DoE) to optimize parameters like catalyst loading, temperature, and solvent polarity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on enzyme inhibition .
- Stereochemical probes : Synthesize enantiomers to evaluate chiral center contributions to biological activity .
- In vitro assays : Compare IC values against SYK or carbonic anhydrase isoforms (e.g., CA-II vs. CA-IX) .
Q. How can computational modeling enhance understanding of its mechanism?
- Molecular docking : Predict binding modes to SYK (PDB: 3FQR) or carbonic anhydrase (PDB: 1CA2) .
- MD simulations : Assess conformational stability of the benzoxazepine ring in aqueous vs. lipid environments .
- Free energy calculations : Estimate binding affinities using MM-GBSA or QM/MM methods .
Q. What experimental approaches validate its enzyme inhibition mechanism?
- Kinetic assays : Use stopped-flow spectroscopy to measure changes for carbonic anhydrase .
- Crystallography : Co-crystallize the compound with CA-II to identify hydrogen bonds with Thr199/Glu106 .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of target binding .
Q. How can solubility challenges be addressed in formulation for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug strategies : Introduce phosphate esters at the sulfonamide group for pH-dependent release .
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
